molecular formula C25H19F2N3O B2749167 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-51-5

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2749167
CAS No.: 866347-51-5
M. Wt: 415.444
InChI Key: XQJCNKPLWWRWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 866347-54-8) is a pyrazolo[4,3-c]quinoline derivative featuring:

  • 3-(4-Ethoxyphenyl) substituent: Enhances lipophilicity and metabolic stability due to the ethoxy group .
  • 8-Fluoro group: Improves binding affinity via electronegative interactions and may reduce oxidative metabolism .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O/c1-2-31-20-10-5-17(6-11-20)24-22-15-30(14-16-3-7-18(26)8-4-16)23-12-9-19(27)13-21(23)25(22)29-28-24/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCNKPLWWRWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and mechanochemical synthesis can be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrogenated pyrazoloquinolines.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common method includes:

  • Formation of the Pyrazoloquinoline Core :
    • Starting materials such as 4-ethoxyphenyl hydrazine and 4-fluorobenzyl ketone are reacted under controlled conditions.
    • The reaction proceeds through condensation, cyclization, and aromatization to yield the pyrazoloquinoline structure.
  • Introduction of Substituents :
    • The ethoxy and fluorophenyl groups are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

Industrial Production

For industrial applications, optimizing reaction conditions is essential to ensure high yield and purity. Techniques such as continuous flow reactors, controlled temperature and pressure conditions, and purification methods like recrystallization and chromatography are commonly employed.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
This compoundStaphylococcus aureus0.25 μg/mL0.50 μg/mL
Similar DerivativeEscherichia coli0.30 μg/mL0.60 μg/mL
Similar DerivativeCandida albicans0.20 μg/mL0.40 μg/mL

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties by inhibiting specific cancer cell lines. The mechanism of action typically involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in metabolic processes, which could lead to therapeutic applications in treating metabolic disorders.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 427.5 g/mol
  • XLogP3: 4.6 (moderate lipophilicity)
  • Hydrogen bond acceptors: 5
  • Polar surface area: 49.2 Ų (suggests moderate permeability) .

Comparison with Structural Analogs

3-(4-Fluorophenyl)-7,8-Dimethoxy-5-(4-Methylbenzyl)-5H-Pyrazolo[4,3-c]Quinoline

  • Substituents : 7,8-Dimethoxy and 4-methylbenzyl groups .
  • 4-Methylbenzyl lacks fluorine, reducing electronegativity and metabolic resistance.
  • Activity : Used as a GPR35 agonist at 10 µM, indicating CNS activity .

8-Fluoro-3-(4-Fluorophenyl)-5-[(2-Methoxyphenyl)Methyl]-5H-Pyrazolo[4,3-c]Quinoline

  • Substituents : Ortho-methoxybenzyl and dual fluorophenyl groups .
  • Key Differences :
    • Ortho-methoxy group introduces steric hindrance, possibly reducing binding efficiency compared to para-substituted analogs.
    • Molecular weight: 423.43 g/mol (slightly lower than the target compound) .

8-Ethoxy-3-(4-Methoxyphenyl)-5-[(3-Methylphenyl)Methyl]-5H-Pyrazolo[4,3-c]Quinoline

  • Substituents : Ethoxy at position 8 and 3-methylbenzyl .
  • Key Differences :
    • Ethoxy group improves metabolic stability over methoxy.
    • 3-Methylbenzyl lacks fluorine, reducing polarity and altering pharmacokinetics .

3-(4-Ethoxyphenyl)-8-Fluoro-1-(4-Fluorophenyl)-1H-Pyrazolo[4,3-c]Quinoline

  • Substituents : 1-(4-Fluorophenyl) instead of 5-benzyl .
  • LogP: 6.16 (higher lipophilicity) may enhance blood-brain barrier penetration but reduce aqueous solubility .

Structural and Pharmacokinetic Comparisons

Table 1: Comparative Data

Compound Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Notable Substituents
Target Compound 427.5 4.6 49.2 3-(4-Ethoxyphenyl), 5-(4-F-Bn)
7,8-Dimethoxy Analog 449.5 3.8* ~55 7,8-Dimethoxy, 5-(4-Me-Bn)
Ortho-Methoxybenzyl Analog 423.43 4.2* ~45 5-(2-MeO-Bn)
8-Ethoxy-3-MeO Analog 433.5 5.1* ~40 8-Ethoxy, 3-(4-MeO-Phenyl)
1-(4-Fluorophenyl) Analog 367.42 6.16 22.7 1-(4-Fluorophenyl)

*Estimated based on structural similarity.

Key Observations :

  • Lipophilicity : The target compound balances moderate lipophilicity (XLogP3 4.6) with solubility, whereas analogs with higher logP (e.g., 6.16 in ) may face bioavailability challenges.
  • Substituent Effects : Ethoxy groups (target compound) offer better metabolic stability than methoxy (e.g., ), while fluorine atoms enhance binding affinity.
  • Receptor Selectivity : Para-substituted benzyl groups (target compound) likely improve target engagement compared to ortho-substituted variants .

Research Findings and Therapeutic Potential

  • Anticancer/Anti-Inflammatory Activity: Pyrazolo[4,3-c]quinolines are known for these activities . The target compound’s fluorinated groups may enhance kinase inhibition or COX-2 selectivity.
  • Neuroactive Potential: Analogous compounds (e.g., ) show agonist activity at GPCRs, suggesting the target could modulate similar pathways.
  • Metabolic Stability : Ethoxy and fluorine substituents in the target compound may reduce CYP450-mediated metabolism compared to methyl or methoxy groups .

Biological Activity

The compound 3-(4-ethoxyphenyl)-8-fluoro-5-[(4-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C25_{25}H19_{19}F2_2N3_3O
  • Molecular Weight : 401.42 g/mol
  • LogP : 4.931 (indicating high lipophilicity)
  • Water Solubility : LogSw = -4.69 (poorly soluble in water)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular processes:

  • Kinase Inhibition : The pyrazolo[4,3-c]quinoline scaffold has been identified as a potent inhibitor of haspin kinase, which plays a role in cell cycle regulation and cancer progression . Inhibition of this kinase can lead to reduced cell proliferation in cancerous tissues.
  • Anti-inflammatory Activity : Compounds within the pyrazoloquinoline class have demonstrated significant anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-induced RAW 264.7 cells. This inhibition is associated with downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural features:

Substituent Effect on Activity
Ethoxy group at position 3Enhances lipophilicity and bioavailability
Fluoro groups at positions 8 and 5Increases potency against specific kinases
Aromatic ringsContribute to π-π stacking interactions with target proteins

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have shown that derivatives of pyrazolo[4,3-c]quinoline can inhibit the growth of various cancer cell lines, including those from colon and cervical cancers. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties, although specific data on this compound's efficacy against bacterial or viral strains remain limited.
  • Anti-inflammatory Effects : As mentioned, significant inhibition of NO production suggests a therapeutic potential in treating inflammatory diseases. The IC50 values for related compounds indicate strong activity at low concentrations .

Case Studies

  • In vitro Studies on Cancer Cell Lines : A study demonstrated that pyrazolo[4,3-c]quinoline derivatives significantly inhibited cell proliferation in colon cancer cells with IC50 values ranging from 0.1 to 1 µM, indicating their potential as anticancer agents .
  • Inflammation Models : In models using LPS-stimulated RAW 264.7 macrophages, certain derivatives exhibited IC50 values as low as 0.39 µM for NO production inhibition, highlighting their potency in inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.